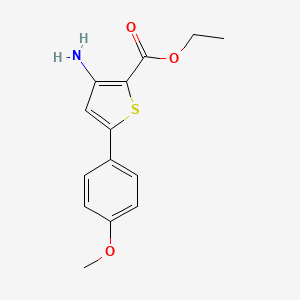

![molecular formula C11H11BrN2O B1270590 1-[2-(2-bromophenoxy)ethyl]-1H-imidazole CAS No. 416882-00-3](/img/structure/B1270590.png)

1-[2-(2-bromophenoxy)ethyl]-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

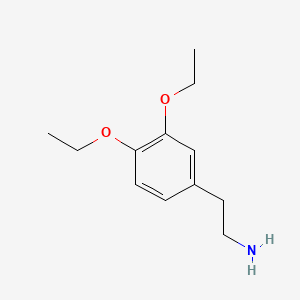

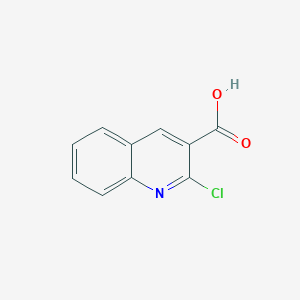

1-[2-(2-bromophenoxy)ethyl]-1H-imidazole is a useful research compound. Its molecular formula is C11H11BrN2O and its molecular weight is 267.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Neuronal Nitric Oxide Synthase Inhibition

1-[2-(4-Bromophenoxy)ethyl]-1H-imidazole, a closely related compound, has shown inhibitory activity against neuronal nitric oxide synthase. It is significant for its selectivity, being less potent against endothelial isoforms, suggesting potential applications in modulating neuronal activities mediated by nitric oxide (Salerno et al., 1999).

2. Estrogen Receptor Interaction and Cyclooxygenase Inhibition

Another similar compound, 1H-imidazoles, exhibited hormonal activity in estrogen receptor-positive cells and showed potent antiproliferative effects against human breast cancer cell lines. Additionally, these compounds demonstrated strong inhibitory effects on cyclooxygenase enzymes, suggesting a potential role in cancer treatment and inflammation modulation (Wiglenda et al., 2005).

3. Polymer Chemistry Applications

1-[2-(2-Bromophenoxy)ethyl]-1H-imidazole derivatives have been utilized in polymer chemistry. For instance, their conversion to polyelectrolyte copolymers via nucleophilic substitution has led to the development of water-soluble polymers with applications in stabilizing heterophase polymerization and conducting properties (Yuan et al., 2011).

4. Corrosion Inhibition

Imidazole derivatives have demonstrated potential as corrosion inhibitors. The introduction of various functional groups like OH, NH2, and OCH3 has been explored to enhance their efficacy, with applications in protecting metals from corrosion in acidic environments (Prashanth et al., 2021).

5. Antifungal Activity

Synthesized derivatives of this compound have exhibited antifungal activity against various strains, including Candida albicans and Aspergillus fumigatus. These compounds could be potential candidates for developing new antifungal agents (Chevreuil et al., 2008).

6. Antimicrobial Agents

Certain imidazole derivatives, including those structurally related to this compound, have been synthesized and tested for antimicrobial activities. They showed significant potential against various microorganisms, highlighting their role in antimicrobial therapy (Narwal et al., 2012).

Safety and Hazards

Properties

IUPAC Name |

1-[2-(2-bromophenoxy)ethyl]imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O/c12-10-3-1-2-4-11(10)15-8-7-14-6-5-13-9-14/h1-6,9H,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQOWPCMYBITZMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCN2C=CN=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357807 |

Source

|

| Record name | 1-[2-(2-bromophenoxy)ethyl]-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

416882-00-3 |

Source

|

| Record name | 1-[2-(2-bromophenoxy)ethyl]-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-4-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1270510.png)

![3-Bromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1270516.png)